Product packaging for Aurobin(Cat. No.:CAS No. 130377-60-5)

Aurobin

Cat. No.: B144032
CAS No.: 130377-60-5
M. Wt: 1126 g/mol
InChI Key: FYBPKUIKUPJSGB-WRGLNDQXSA-N
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Description

Conceptual Frameworks for Multi-Component Chemical Entities in Modern Pharmaceutical Research

The conceptual framework for multi-component pharmaceuticals like Aurobin is built on the principle of polytherapy, where multiple drugs are administered to treat a single condition. mdpi.com FDCs are designed to simplify such regimens. wikipedia.org The primary active ingredients in this compound—Prednisolone (B192156) capronate, Lidocaine hydrochloride, and Dexpanthenol—each represent a distinct class of chemical compounds with a specific role. medication-house.comfarmacy-houses.com

Prednisolone capronate is a non-halogenated glucocorticosteroid. buy-pharm.comfarmacy-houses.com Its function within the mixture is to provide local anti-inflammatory and anti-allergic effects by reducing vascular permeability and increasing the tone of blood vessel walls. buy-pharm.com

Lidocaine hydrochloride acts as a local anesthetic. buy-pharm.comfarmacy-houses.com Chemically, it blocks sodium ion transport across cell membranes, which in turn prevents the transmission of pain impulses, providing rapid relief from pain and itching. farmacy-houses.comotc-online-store.com

Dexpanthenol , a precursor to pantothenic acid (Vitamin B5), is included to promote the regeneration of affected epithelial tissue and mucous membranes. buy-pharm.comfarmacy-houses.com

Some formulations of this compound also include Triclosan , a broad-spectrum antiseptic agent that acts against bacteria and fungi. medication-house.combuy-pharm.commedixlife.com This intricate combination of a steroid, an anesthetic, a regenerative agent, and sometimes an antiseptic, illustrates a deliberate multi-target strategy within a single preparation. vev.icu The formulation is a complex matrix of these APIs and numerous excipients which ensure stability and proper delivery.

The table below details the active chemical components found in a representative formulation of this compound ointment.

Active IngredientChemical ClassFunction
Prednisolone capronateGlucocorticosteroidAnti-inflammatory, Anti-allergic
Lidocaine hydrochlorideLocal AnestheticAnalgesic (Pain relief)
DexpanthenolVitamin PrecursorTissue Regeneration
TriclosanAntisepticAntimicrobial (Antibacterial, Antifungal)

Data sourced from multiple formulation descriptions. medication-house.combuy-pharm.comfarmacy-houses.com

Historical Context of Chemical Approaches to Complex Formulations

The practice of combining medicinal substances is not new, with roots in ancient folk remedies that often used mixtures of plants and minerals. twistbioscience.com However, the scientific and industrial development of fixed-dose combination drugs began in earnest in the 20th century. wikipedia.orgtwistbioscience.com Early examples include combinations like aspirin (B1665792) and caffeine, which have been available since the early 1900s. wikipedia.org

The development of multi-component formulations like this compound reflects a more advanced stage in pharmaceutical history. It represents a shift from simple combinations to complex, targeted polypharmacy in a single product. The technologies enabling such products, like advanced methods for creating stable ointment bases and ensuring the compatibility of different APIs, are the result of decades of progress in pharmaceutical chemistry and technology. pharmaexcipients.comnih.gov The evolution of FDCs is closely linked to innovations in manufacturing processes such as multilayer tablet presses and hot-melt extrusion, which allow for the combination of otherwise incompatible substances or the control of their individual release profiles. pharmaexcipients.comnih.gov

Contemporary Challenges in Academic Chemical Investigation of Multi-Component Pharmaceutical Systems

The chemical analysis of a multi-component system like this compound presents significant challenges for academic and quality control laboratories. nih.gov The complexity arises from the need to separate and quantify individual active ingredients in the presence of each other and a wide array of excipients. nih.govnih.gov

Analytical Hurdles:

Interference: The numerous excipients in the this compound formulation—such as cetyl alcohol, glycerol, liquid paraffin, and stearic acid—can interfere with analytical methods aimed at quantifying the APIs. medication-house.combuy-pharm.com

Diverse Chemical Properties: The active ingredients themselves have different chemical properties, which complicates the development of a single analytical method for simultaneous quantification. nih.gov For example, separating a steroid (Prednisolone capronate) from an amine-based anesthetic (Lidocaine hydrochloride) and a hydrophilic alcohol (Dexpanthenol) requires sophisticated analytical techniques.

Quantification: Developing a reliable method to determine the precise quantity of each component is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed, but methods must be specifically developed and validated for the unique mixture. ijarst.in UV/Vis spectrometry is another common technique, though its application in multi-component analysis requires advanced chemometric methods to resolve overlapping spectra. nih.govperkinelmer.com

Research and Development Challenges:

Stability and Interaction: A key area of investigation is the potential for chemical interactions between the various components over time, which could affect the product's stability and efficacy. For instance, the acidic nature of Lidocaine hydrochloride could potentially influence the stability of the ester group in Prednisolone capronate.

Characterization of Complex Mixtures: For naturally-derived complex mixtures, a major challenge is that not all components may be known or easily characterized. researchgate.net While this compound consists of defined synthetic compounds, the principle of analytical complexity remains. The interaction between the APIs and the excipient matrix creates a unique microenvironment that is difficult to fully model and predict. nih.gov

These challenges necessitate the use of advanced analytical strategies, including chemometrics and multivariate data analysis, to ensure the quality and consistency of such complex pharmaceutical products. nih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H77Cl4N3O12 B144032 Aurobin CAS No. 130377-60-5

Properties

CAS No.

130377-60-5

Molecular Formula

C56H77Cl4N3O12

Molecular Weight

1126 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;hydrochloride

InChI

InChI=1S/C21H28O5.C14H22N2O.C12H7Cl3O2.C9H19NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;1-9(2,6-12)7(13)8(14)10-4-3-5-11;/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3;7-9H,5-6,10H2,1-4H3,(H,15,17);1-6,16H;7,11-13H,3-6H2,1-2H3,(H,10,14);1H/t14-,15-,16-,18+,19-,20-,21-;;;7-;/m0..0./s1

InChI Key

FYBPKUIKUPJSGB-WRGLNDQXSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O.CC(C)(CO)[C@H](C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O.CC(C)(CO)C(C(=O)NCCCO)O.C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl.Cl

Synonyms

aurobin
dexpanthenol - lidocaine - prednisolone - triclosan
dexpanthenol, lidocaine, prednisolone, triclosan drug combination

Origin of Product

United States

Chemical Synthesis and Derivatization of Constituent Active Pharmaceutical Ingredients Apis

Investigation of Reaction Mechanisms in API Synthesis Pathways

Understanding the step-by-step molecular transformations and intermediates involved in API synthesis is crucial for optimizing reaction conditions, predicting outcomes, and controlling purity.

The synthesis of Lidocaine typically involves an acylation reaction between 2,6-dimethylaniline (B139824) and chloroacetyl chloride, followed by an SN2 reaction where the chlorine atom is substituted by diethylamine. umass.edusandiego.edu Elucidating the mechanisms of these steps helps in controlling reaction rates, minimizing side reactions, and improving yields.

The synthesis of Triclosan involves several steps, including a condensation reaction, reduction of a nitro group, diazotization, and hydrolysis. google.com Each of these steps proceeds via specific reaction mechanisms involving nucleophilic aromatic substitution, reduction chemistry, and the chemistry of diazonium salts. Understanding these mechanisms is vital for controlling the reaction pathway and minimizing unwanted side products.

Prednisolone (B192156) synthesis, often involving multiple steps from complex precursors, includes various reaction types such as oxidations, reductions (including selective reductions of ketones), esterifications, and deprotection reactions. google.comgoogle.com The stereoselectivity observed in the reduction of steroidal ketones, for instance, is explained by proposed mechanisms involving complexation with metal ions that influence the orientation of the reacting species. nih.gov

Strategies for Chemical Derivatization to Modulate Molecular Interactions

Chemical derivatization involves modifying the functional groups of an API to alter its physical, chemical, or biological properties. In the context of Aurobin, Prednisolone capronate is a notable example of a derivatized API.

Prednisolone capronate is an ester of Prednisolone, formed by the esterification of the hydroxyl group at the C-21 position with hexanoic acid (caproic acid). axplora.comsynzeal.comlookchem.com This derivatization can influence the compound's solubility, lipophilicity, and potentially its interaction with biological targets or its pharmacokinetic profile. Selective esterification of specific hydroxyl groups on the complex steroid structure of prednisolone can be challenging, as different hydroxyl groups may have varying reactivity. google.com Derivatization strategies are also employed in analytical chemistry for the detection and quantification of Prednisolone and its metabolites, often involving reactions that add tags for spectroscopic or chromatographic analysis. nih.govupf.edunih.govsciengine.comresearchgate.net

While Lidocaine, Dexpanthenol, and Triclosan can undergo chemical reactions and form derivatives, the specific form present in this compound ointment is the parent compound for Lidocaine and Triclosan, and the D-isomer alcohol form for Dexpanthenol. Derivatization strategies for these compounds might be explored for other pharmaceutical applications or research purposes, but the focus here is on their form within this compound. For example, Lidocaine ionic liquids have been synthesized through derivatization for potential alternative formulations. researchgate.net

Process Chemistry Optimization for Scale-Up and Purity Control

Optimizing chemical synthesis processes for large-scale production is essential for economic viability and ensuring consistent product quality and purity. This involves refining reaction conditions, work-up procedures, and purification methods.

Process optimization for Lidocaine synthesis has focused on improving yields and reducing reaction times, including the use of techniques like microwave irradiation. slideshare.net Studies have also explored continuous flow synthesis as an alternative to traditional batch processing for Lidocaine production, offering potential advantages in terms of control, efficiency, and scalability. rsc.orgresearchgate.netrsc.org

For Prednisolone synthesis, process optimization aims to simplify multi-step routes, improve yields in critical steps, and reduce production costs, making the process suitable for industrial scale. google.comgoogle.com This includes optimizing reaction conditions, minimizing byproduct formation, and developing efficient purification methods to achieve high purity levels required for pharmaceutical use.

Purity control is a critical aspect of API manufacturing. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to monitor reactions, assess the purity of intermediates and final products, and detect impurities. google.comlookchem.com Ensuring high purity is paramount to meet regulatory standards and ensure the safety and efficacy of the final drug product.

While specific detailed data tables on synthesis yields or impurity profiles for the manufacturing of these APIs for this compound were not extensively available in the general search results, the principles of process optimization and purity control are fundamental to the production of all pharmaceutical active ingredients.

Based on a comprehensive review of scientific and technical information, it has been determined that "this compound" is primarily recognized as the brand name for a multi-component pharmaceutical product and is also part of the name of a major pharmaceutical company, Aurobindo Pharma Ltd. There is no readily available scientific literature that identifies "this compound" as a single, distinct chemical compound with the specific, detailed analytical data required to fulfill the structure of the requested article.

The provided outline necessitates in-depth information on the chromatographic and mass spectrometric analysis of a singular chemical entity. However, searches for such data related to a compound named "this compound" have not yielded any specific results. The available research and documentation pertain to the analysis of various active pharmaceutical ingredients (APIs) and finished products manufactured by Aurobindo Pharma Ltd., or to the components of the topical preparation sold under the brand name this compound.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound "this compound" as requested, because the foundational premise of "this compound" as a singular chemical entity with a body of dedicated analytical research appears to be incorrect. To proceed would involve fabricating data and misrepresenting information, which would violate the core principles of scientific accuracy and integrity.

Advanced Analytical Chemistry for Multi Component Pharmaceutical Systems

Spectroscopic Characterization of Chemical Interactions and States

Spectroscopic methods are indispensable for the analysis of multi-component pharmaceuticals. They provide a wealth of information on the qualitative and quantitative composition, molecular structure, and solid-state properties of the sample. In a mixture of APIs, the resulting spectrum is a superposition of the spectra of the individual components. The challenge lies in deconvoluting this complex data to extract meaningful information about each constituent.

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores—parts of a molecule that absorb light in the UV-visible region. In a multi-component system, the total absorbance at a given wavelength is the sum of the absorbances of the individual components, as described by the Beer-Lambert law. However, severe spectral overlap is common, making simple quantitative analysis difficult.

For a mixture containing these four components, a simple spectrophotometric analysis at a single wavelength would be inadequate. A full-spectrum approach, combined with chemometric methods (discussed in section 3.4), is required for the simultaneous determination of each active ingredient. researchgate.net

CompoundKey ChromophoreApproximate λmax (nm)
Prednisolone (B192156)α,β-Unsaturated Ketone (Cross-conjugated)~242
LidocaineSubstituted Benzene Ring~263
TriclosanChlorinated Phenoxy Phenol~280
DexpanthenolAmide<220

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and investigating the solid-state properties of pharmaceutical compounds. Each molecule has a unique "fingerprint" in the infrared region of the spectrum, corresponding to the vibrations of its chemical bonds. In a multi-component formulation, the FTIR spectrum is a composite of the individual spectra of its components.

This technique is particularly useful for identifying the APIs and for detecting potential chemical interactions (e.g., hydrogen bonding) between them or with excipients. Solid-state properties such as polymorphism can also be investigated, as different crystalline forms of a compound will produce different FTIR spectra.

Prednisolone : The spectrum is characterized by strong absorption bands corresponding to O-H stretching (around 3400 cm⁻¹), C=O stretching of the ketone groups (around 1700-1660 cm⁻¹), and C=C stretching of the steroidal rings (around 1620 cm⁻¹). researchgate.networldwidejournals.com

Lidocaine : Key peaks include the N-H stretching of the amide (around 3250 cm⁻¹), C=O stretching of the amide (Amide I band, ~1650 cm⁻¹), and aromatic C=C stretching. researchgate.net

Triclosan : Shows a broad O-H stretching band for the phenolic group (around 3200 cm⁻¹), C-O stretching of the ether group (~1240 cm⁻¹), and bands related to the chlorinated aromatic rings. researchgate.netresearchgate.net

Dexpanthenol : The spectrum is dominated by a broad O-H stretching band (3350 cm⁻¹), N-H stretching, and a strong C=O absorption from the amide group (Amide I, ~1640 cm⁻¹). chemicalbook.comspectrumchemical.com

By analyzing the composite spectrum, it is possible to confirm the presence of each active ingredient. Shifts in the positions of key peaks, such as the O-H or C=O stretching bands, can indicate intermolecular interactions within the solid matrix.

CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)
PrednisoloneO-H Stretch~3400
C=O Stretch (Ketones)~1700-1660
C=C Stretch~1620
LidocaineN-H Stretch (Amide)~3250
C=O Stretch (Amide I)~1650
TriclosanO-H Stretch (Phenol)~3200
C-O Stretch (Ether)~1240
DexpanthenolO-H / N-H Stretch~3350 (broad)
C=O Stretch (Amide I)~1640

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C). For a multi-component system, the NMR spectrum is complex, containing signals for every magnetically active nucleus in the mixture.

While challenging to interpret, the NMR spectrum of the mixture can be used to definitively identify each component by comparing the observed chemical shifts and coupling constants to those of reference standards. asahilab.co.jpmdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign signals in crowded spectral regions and confirm the connectivity of atoms within each molecule.

Prednisolone : The ¹H NMR spectrum shows characteristic signals for the steroid backbone, including distinct peaks for the vinyl protons in the A-ring (around 6.0-7.3 ppm) and the methyl groups (singlets typically below 1.5 ppm). chemicalbook.comresearchgate.net

Lidocaine : The ¹H NMR spectrum features signals for the aromatic protons (around 7.0 ppm), the methylene protons of the diethylamino group, and the methyl groups on the aromatic ring. azom.comnih.govresearchgate.net

Triclosan : The aromatic region of the ¹H NMR spectrum is complex due to the presence of two differently substituted phenyl rings. Studies have used ¹H NMR to investigate its molecular dynamics and stable conformations in the solid state. acs.orgresearchgate.netresearchgate.net

Dexpanthenol : The ¹H and ¹³C NMR spectra can be used to confirm the structure, with characteristic signals for the propyl chain and the dihydroxy-dimethylbutanamide moiety. chemicalbook.comnih.gov

Furthermore, NMR can be used to study conformational changes or interactions between molecules in solution. Changes in chemical shifts or the observation of nuclear Overhauser effects (NOEs) between protons of different molecules can provide evidence of complex formation.

CompoundNucleusKey Chemical Shift (δ, ppm) Ranges
Prednisolone¹H~6.0-7.3 (vinyl H), ~0.8-1.5 (methyl H)
¹³C~200 (ketone C=O), ~120-170 (alkene C)
Lidocaine¹H~7.0 (aromatic H), ~2.7 (CH₂-N), ~2.2 (Ar-CH₃)
¹³C~170 (amide C=O), ~130-135 (aromatic C), ~18 (Ar-CH₃)
Triclosan¹H~6.7-7.4 (aromatic H)
¹³C~115-155 (aromatic C)
Dexpanthenol¹H~3.2-3.5 (-CH₂-O, -CH₂-N), ~0.9 (gem-dimethyl H)
¹³C~175 (amide C=O), ~70-80 (C-OH), ~40 (gem-dimethyl C)

Chemometric Approaches for Data Analysis and Method Validation in Complex Chemical Matrices

Given the spectral complexity of multi-component systems, chemometric methods are essential for extracting quantitative information and validating analytical procedures. Chemometrics applies mathematical and statistical methods to chemical data, enabling the analysis of complex mixtures where spectral overlap is severe. nih.govnih.gov

For quantitative analysis using UV-Vis or FTIR data, multivariate calibration methods such as Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are frequently used. oup.comresearchgate.net These methods model the relationship between the full spectral data and the concentrations of the components in a set of calibration samples. By decomposing the spectral data into a smaller number of orthogonal "latent variables" or "principal components," these models can filter out noise and handle collinearity (overlap) between the signals of the different analytes. This allows for the simultaneous and accurate quantification of all active ingredients in the mixture from a single spectral measurement. mdpi.com

Multivariate Curve Resolution–Alternating Least Squares (MCR-ALS) is another powerful technique that can resolve a data matrix from a mixture into the "pure" component spectra and their corresponding concentration profiles without prior knowledge of the calibration standards. oup.com

Method validation is a critical aspect of pharmaceutical analysis, ensuring that a method is suitable for its intended purpose. rsc.orgpharmaerudition.orgchemrj.org For chemometric methods, validation involves assessing parameters such as accuracy, precision, linearity, range, and robustness. This is typically done by analyzing a set of validation samples with known concentrations and evaluating the prediction errors. Figures of merit like the Root Mean Square Error of Prediction (RMSEP) are used to assess the predictive ability of the model. oup.com The use of chemometrics allows for the development of rapid, reliable, and often eco-friendly analytical methods for the quality control of complex multi-component pharmaceutical products. oup.commdpi.com

"Aurobin": A Multi-Component Formulation, Not a Single Chemical Compound

An in-depth investigation into the chemical entity "this compound" reveals that it is not a singular chemical compound, but rather a multi-component pharmaceutical formulation. This distinction is critical as the chemical stability and degradation pathways are inherently different for a mixture compared to a pure substance. The primary components of this formulation include Dexpanthenol, Lidocaine, Prednisolone, and Triclosan, often in combination with hydrochloric acid. nih.gov

Given that "this compound" is a mixture of distinct chemical entities, it is not scientifically accurate to discuss its properties within the framework of a single compound as requested. Each component possesses its own unique chemical structure, stability profile, and degradation mechanisms. Therefore, a comprehensive analysis would necessitate separate discussions for each active ingredient within the formulation.

The provided outline, which focuses on the chemical stability and degradation of a single compound, cannot be accurately applied to the multi-component nature of "this compound". Research on the chemical degradation mechanisms, inter-component reactions, kinetic modeling, and impurity profiling would need to be conducted on the individual constituents rather than on "this compound" as a whole.

For instance, the stability of Prednisolone , a corticosteroid, would involve potential oxidation, hydrolysis, and photodecomposition, leading to various degradation products. Similarly, Lidocaine , a local anesthetic, would have its own degradation pathways, which could be influenced by pH and the presence of other components. Dexpanthenol , a provitamin of B5, and Triclosan , an antibacterial agent, also have distinct chemical properties and stability concerns.

Furthermore, in a multi-component formulation, the potential for inter-component chemical reactions adds another layer of complexity to stability studies. These reactions could lead to the formation of new degradation products or adducts that would not be observed if the components were studied in isolation.

Chemical Interactions and Compatibility in Formulation Science

Investigation of API-Excipient Chemical Compatibility and Interaction Mechanisms

API-excipient compatibility studies are designed to predict potential interactions that may occur during processing and storage of a pharmaceutical formulation. ecfr.gov These interactions can be physical or chemical. Chemical interactions often involve reactions such as hydrolysis, oxidation, reduction, or complex formation between the API and one or more excipients.

Techniques commonly employed to investigate API-excipient compatibility include thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC). ecfr.gov DSC can detect changes in thermal transitions (e.g., melting points) that may indicate interactions, while FTIR can reveal changes in functional groups due to chemical reactions. HPLC is valuable for quantifying API content and detecting degradation products. ecfr.gov

Considering the components of Aurobin, potential interaction mechanisms could involve:

Hydrolysis of ester or amide groups that may be present in some excipients or even the APIs themselves, particularly in the presence of moisture or the acidic component (hydrochloric acid).

Oxidation of susceptible functional groups, which can be catalyzed by trace impurities or influenced by the formulation environment.

Acid-base reactions between the acidic component (HCl) and basic functional groups on the APIs or excipients, which could affect ionization states, solubility, and reactivity.

Interactions between the steroid (Prednisolone) and other components. While specific data for Prednisolone (B192156) in this exact mixture were not found, corticosteroids can undergo degradation pathways influenced by pH and temperature.

Studies on Crystalline and Amorphous States of Components within the Formulation

The solid-state form of an API and excipients—whether crystalline or amorphous—significantly impacts the physical and chemical stability of a formulation. Crystalline solids possess a highly ordered, repeating atomic structure, resulting in a definite melting point and generally higher thermodynamic stability. Amorphous solids, conversely, lack long-range order and are thermodynamically less stable, possessing higher internal energy and a greater tendency to convert to the crystalline form. This conversion can affect dissolution rate and potentially chemical stability.

For the components in this compound, understanding their individual solid-state properties and how they behave when combined is important. For example, some APIs or excipients might exist in different polymorphic forms, which can have varying stabilities and solubilities.

Chemical Interactions Governing Physical Stability of the Multi-Component System

Chemical interactions can directly influence the physical stability of a multi-component formulation. Degradation products formed from chemical reactions can act as impurities, affecting the physical properties such as appearance, dissolution rate, and mechanical strength of solid dosage forms. Furthermore, chemical interactions can sometimes lead to changes in the solid state of the components, such as the induction of crystallization in amorphous systems or changes in polymorphic forms.

The physical stability of multi-component systems, such as solid dispersions or co-crystals, is often evaluated through accelerated stability studies under various temperature and humidity conditions. Monitoring changes in physical appearance, assay of APIs, and the levels of degradation products over time provides insight into the formulation's stability.

In a mixture like this compound, which may be formulated as a semi-solid or liquid preparation, the interactions in solution or suspension would be particularly relevant. The chemical stability of each component in the presence of the others and the chosen vehicle is paramount to maintaining the physical integrity and performance of the product.

Influence of Microenvironment on Chemical Reactivity and Stability

The microenvironment within a pharmaceutical formulation, including factors like pH, moisture content, and the presence of impurities or catalysts, can significantly influence the chemical reactivity and stability of the components.

pH: The pH of the formulation can dramatically affect the reaction rates of acid- or base-catalyzed degradation pathways, such as hydrolysis. The presence of hydrochloric acid in this compound suggests an acidic microenvironment, which would favor acid-catalyzed reactions.

Moisture Content: Water acts as a reactant in hydrolysis and can increase molecular mobility in solid systems, accelerating degradation reactions and physical changes like crystallization. Controlling moisture levels during manufacturing and storage is crucial for stability.

Impurities and Catalysts: Trace metal ions or impurities from excipients can catalyze degradation reactions, particularly oxidation.

Detailed studies on the influence of these microenvironmental factors on the individual components of this compound and their mixture would be necessary to fully understand and predict the formulation's stability.

Structural Modifications and Analog Development for Constituent Apis Academic Focus

Design and Synthesis of Chemically Modified Analogs of Known API Scaffolds

The chemical structures of Prednisolone (B192156), Lidocaine, and Dexpanthenol have served as foundational scaffolds for the design and synthesis of numerous analogs. The primary objectives of these modifications are often to enhance potency, improve the safety profile, and modulate pharmacokinetic properties.

Prednisolone Analogs: The synthesis of prednisolone analogs has been a subject of extensive research. Modifications to the steroid nucleus are a common strategy. For instance, the introduction of a double bond between carbons 1 and 2 of hydrocortisone to yield prednisolone enhances glucocorticoid activity. youtube.com Further modifications, such as the addition of a 16α-hydroxyl group, have led to the development of new steroid drugs. google.com Esterification of the 21-hydroxyl group is another key synthetic route. Prednisolone caproate, the API in Aurobin, is itself an ester derivative of prednisolone, synthesized to potentially modify its lipophilicity and duration of action. uomustansiriyah.edu.iqaxplora.com The synthesis of prednisolone acetate, another common ester, can be achieved through the esterification of prednisolone with acetic anhydride. google.com

Lidocaine Analogs: The synthesis of lidocaine analogs has been explored to modulate its anesthetic and antiarrhythmic properties. A common synthetic pathway for lidocaine involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by reaction with diethylamine. cerritos.eduumass.edu Analog design has involved modifications to the aromatic ring, the amide linkage, and the tertiary amine portion of the molecule. nih.gov For example, replacing the methyl groups on the benzene ring with chlorine has been investigated to improve the half-life and lipid solubility. nih.gov The development of new solid-phase synthesis strategies has also enabled the creation of libraries of lidocaine and procainamide analogues for screening. researchgate.net Some research has focused on creating analogs with reduced central nervous system and cardiovascular side effects. nih.gov

Dexpanthenol Analogs and Prodrugs: Dexpanthenol is the alcohol analog of pantothenic acid and is readily converted to the vitamin in the body. oregonstate.edu The synthesis of dexpanthenol can be achieved through the condensation of D-pantolactone with 3-aminopropanol. chemicalbook.com Research into dexpanthenol analogs has often focused on the development of prodrugs to enhance delivery and therapeutic efficacy for specific conditions. For instance, cyclic phosphate prodrugs of phosphopantothenic acid (PPA), a derivative of pantothenic acid, have been designed to treat pantothenate kinase-associated neurodegeneration. acs.orgnih.gov These prodrugs are engineered to release PPA upon metabolism. acs.org

Structure-Reactivity Relationship Studies of Modified Chemical Entities

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry.

Prednisolone Analogs: For corticosteroids like prednisolone, specific structural features are known to be crucial for their anti-inflammatory activity. The 3-keto group and the 4,5-double bond in ring A are considered essential for both glucocorticoid and mineralocorticoid activities. researchgate.net The introduction of a 1,2-double bond, as seen in prednisolone, selectively increases glucocorticoid activity. researchgate.netscribd.com Fluorination at the 6α and 9α positions can enhance both glucocorticoid and mineralocorticoid potency. uomustansiriyah.edu.iq The nature of the ester group at the C17 or C21 position can influence the lipophilicity and, consequently, the absorption and potency of the drug when applied topically. uomustansiriyah.edu.iq

Lidocaine Analogs: The structure-activity relationship (SAR) of local anesthetics like lidocaine is well-characterized. The molecule consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group. nih.gov Increasing the length of the carbon chains attached to the aromatic ring, amide linkage, or tertiary amine can lead to higher lipid solubility, increased potency, and a longer duration of action. nih.gov The amide linkage in lidocaine is more chemically stable than the ester linkage found in other local anesthetics like procaine, which contributes to its longer half-life. youtube.com The pKa of the tertiary amine is also a critical factor influencing the onset of action. youtube.com

Dexpanthenol Analogs: As dexpanthenol's primary role is to act as a precursor to pantothenic acid, its structure-activity relationship is intrinsically linked to its conversion to the active vitamin. drugbank.com Pantothenic acid is a crucial component of coenzyme A, which is vital for numerous metabolic reactions. patsnap.comdrugbank.com The development of dexpanthenol derivatives and prodrugs is therefore focused on optimizing this conversion and delivery to target tissues. For example, in the design of cyclic phosphopantothenic acid prodrugs, the structure of the prodrug is engineered to balance the release of the active molecule with its stability in blood and liver. acs.org

Exploration of Novel Chemical Entities with Related Structural Motifs

The search for new drugs often involves the exploration of novel chemical entities that share structural motifs with existing successful APIs.

Novel Corticosteroids: The steroidal backbone of prednisolone has inspired the development of numerous "soft" glucocorticoids. These are designed to be active locally but are rapidly metabolized to inactive forms upon entering systemic circulation, thereby reducing systemic side effects. researchgate.net Examples include esters of cortienic acid. researchgate.net

Novel Local Anesthetics: The amide structure of lidocaine has served as a template for the development of other amide-type local anesthetics such as ropivacaine and levobupivacaine. oup.com These newer agents have been developed with the aim of reducing the cardiotoxicity associated with some other local anesthetics. oup.com Another example is articaine, which features a thiophene ring instead of a benzene ring. oup.com Research has also explored the synthesis of lidocaine analogs with modified aromatic and acyl moieties to enhance anti-inflammatory properties. mdpi.com

Novel Pantothenic Acid Derivatives: The exploration of novel entities related to dexpanthenol has largely centered on derivatives of pantothenic acid for specific therapeutic applications. Pantethine, a derivative of pantothenic acid, has been investigated for its potential to lower serum cholesterol and lipid concentrations. drugs.com

Computational Chemistry in Predicting Chemical Transformations and Analog Design

Computational chemistry has become an invaluable tool in modern drug discovery and development, enabling the prediction of chemical properties and the rational design of new drug candidates.

Prednisolone Analog Design: Computational methods such as molecular docking are used to study the interactions of corticosteroid analogs with the glucocorticoid receptor (GR). researchgate.net These studies can help in predicting the binding affinity of new designs and in understanding the structural requirements for potent anti-inflammatory activity. Pattern recognition techniques have also been applied to elucidate structure-activity relationships for anti-inflammatory steroids, helping to rationalize the large volume of existing data and guide the design of more potent compounds.

Lidocaine Analog Design: For lidocaine and other sodium channel blockers, computational approaches like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov CoMFA can generate 3D models that describe the steric and electrostatic properties of the binding site, which can then be used to design and predict the activity of novel analogs. nih.gov Such models have been used to design novel sodium channel blockers that combine structural features of phenytoin and lidocaine. nih.gov Computer programs are also used to predict the activity and toxicity of newly designed local anesthetic compounds. nih.gov

Dexpanthenol and Pantothenic Acid Research: While specific examples of computational chemistry in dexpanthenol analog design are less prevalent in the provided search results, the principles of computational chemistry are broadly applicable. For instance, in the development of pantothenic acid prodrugs, computational modeling could be used to predict metabolic stability and the efficiency of the release of the active compound.

Advanced Methodological Considerations in Pharmaceutical Chemical Research

Implementation of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, proactive approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. americanpharmaceuticalreview.comslideshare.net Applying QbD principles to analytical method development, often referred to as Analytical Quality by Design (AQbD), aims to build quality into the analytical method itself, ensuring its reliability and consistent performance throughout its lifecycle. americanpharmaceuticalreview.comsepscience.comlcms.cz

For a complex mixture like Aurobin, developing analytical methods for its characterization and quality control presents unique challenges due to the presence of multiple active components with potentially different chemical properties. The AQbD approach would involve defining the method's objectives, identifying potential sources of variability, and understanding how method parameters influence critical analytical attributes (e.g., peak resolution, accuracy, precision, sensitivity). sepscience.comlcms.cz

Key steps in applying AQbD to an analytical method for this compound would include:

Defining the Analytical Target Profile (ATP): This outlines the required performance of the method, such as the need to quantify each active component (Prednisolone, Lidocaine, Triclosan, Dexpanthenol) accurately and precisely within the mixture, and potentially identify and quantify related substances or degradation products.

Identifying Critical Quality Attributes (CQAs) of the Analytical Method: These are the parameters that directly impact the method's ability to meet the ATP, such as chromatographic resolution between the components and potential impurities, peak shape, retention times, and detector response.

Performing Risk Assessment: Evaluating potential factors that could affect the CQAs, such as variations in mobile phase composition, column temperature, flow rate, sample preparation, and instrument parameters. sepscience.com For a mixture like this compound, potential interactions or co-elution of components would be a significant risk to assess.

Designing and Conducting Experiments (using Design of Experiments - DoE): Employing statistical approaches like DoE to study the relationships between method parameters (e.g., pH, solvent ratio, gradient profile for chromatographic methods) and the identified CQAs. slideshare.netsepscience.comlcms.czinnovareacademics.in This helps in understanding the method's operational space and identifying critical method parameters (CMPs).

Defining the Method Operable Design Region (MODR): Based on the experimental data, establishing the range of CMPs within which the method consistently meets the ATP. americanpharmaceuticalreview.comlcms.cz

Establishing Control Strategy: Implementing controls for the CMPs and system suitability tests to ensure the method performs within the MODR during routine analysis.

While specific published data detailing the AQbD implementation for this compound's analytical methods were not found in the conducted searches, the principles described are standard practice in the pharmaceutical industry for developing robust analytical methods for multi-component drug products. The complexity of this compound's composition underscores the value of a systematic QbD approach to ensure reliable and accurate analytical results.

Adherence to Good Laboratory Practice (GLP) in Chemical Research

Good Laboratory Practice (GLP) is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported. pharmaoffer.com While primarily focused on safety studies, the principles of GLP are fundamental to ensuring the quality and integrity of data generated in various chemical research activities within the pharmaceutical domain, including the characterization and analysis of pharmaceutical compounds like this compound.

Adherence to GLP in research involving this compound would encompass:

Qualified Personnel: Ensuring that all personnel involved in the research and analysis are adequately trained and experienced for the tasks they perform.

Adequate Facilities and Equipment: Maintaining suitable laboratory facilities and calibrated, qualified equipment necessary for the accurate analysis and characterization of this compound and its components. tmda.go.tztmda.go.tz

Documented Procedures: Following written SOPs for all critical activities, from sample handling and storage to analytical testing and data recording. tmda.go.tztmda.go.tzresearchgate.net

Quality Control and Assurance: Implementing quality control measures and having a quality assurance system in place to monitor compliance with GLP principles and verify the accuracy and reliability of the data. pharmaoffer.com

Proper Archiving: Maintaining secure archives for all raw data, reports, and records generated during the research.

For this compound, ensuring GLP compliance would be crucial for any non-clinical studies involving the compound or its formulation, as well as for the analytical testing supporting these studies or the quality control of the drug product. This ensures the traceability, reliability, and integrity of the chemical data generated.

Development of Robust Standard Operating Procedures (SOPs) for Chemical Analysis and Characterization

Standard Operating Procedures (SOPs) are detailed, written instructions that document how to perform routine tasks in a standardized manner. researchgate.netpharmatimesofficial.com In pharmaceutical chemical research and quality control, robust SOPs are essential for ensuring consistency, accuracy, and compliance with regulatory requirements. tmda.go.tztmda.go.tzresearchgate.net

For a compound like this compound, a comprehensive set of SOPs would be required to cover various aspects of its handling, analysis, and characterization. These would include SOPs for:

Sample Handling and Storage: Procedures for receiving, labeling, storing, and managing samples of this compound and its raw materials to maintain their integrity. tmda.go.tz

Instrument Operation and Calibration: Detailed instructions for operating and calibrating analytical instruments used for testing this compound, such as High-Performance Liquid Chromatography (HPLC), spectrophotometers, and balances. tmda.go.tztmda.go.tz

Preparation of Reagents and Standards: Procedures for accurately preparing and standardizing reagents, mobile phases, and reference standards required for this compound analysis. pharmatimesofficial.com This would include procedures for handling and preparing working standards from primary reference standards. pharmatimesofficial.com

Analytical Test Methods: Specific SOPs for each analytical test performed on this compound or its formulation, such as assays for the active components, tests for impurities, and physical property tests. These SOPs would detail the steps from sample preparation to data analysis and reporting. tmda.go.tz

Data Recording and Review: Procedures for documenting all experimental data, calculations, and results accurately and contemporarily, as well as for the review and approval of analytical data.

Deviation Handling: Instructions for documenting, investigating, and resolving any deviations from approved SOPs during the analysis of this compound.

Equipment Maintenance and Cleaning: Schedules and procedures for the routine maintenance and cleaning of laboratory equipment used in this compound analysis to prevent contamination and ensure proper functioning. tmda.go.tz

Environmental Monitoring: Procedures for monitoring the laboratory environment, such as temperature and humidity, which can impact the stability of samples and reagents used in this compound analysis. tmda.go.tztmda.go.tz

Future Directions in the Chemical Study of Multi Component Pharmaceutical Systems

Application of Artificial Intelligence and Machine Learning in Chemical Data Analysis and Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in pharmaceutical science to analyze complex chemical data and predict the behavior of multi-component systems nih.govmdpi.commednexus.orgrsc.org. For a formulation like Aurobin ointment, AI/ML can be utilized to:

Predict API-Excipient Compatibility: Analyzing data from compatibility studies to predict potential interactions or degradation pathways between the multiple APIs (Prednisolone capronate, Lidocaine hydrochloride, Dexpanthenol, Triclosan) and the various excipients present in the ointment base. This can help in selecting optimal excipients during formulation development schrodinger.comdrug-dev.com.

Optimize Formulation Composition: ML algorithms can analyze data from experimental formulations to predict the impact of varying the concentrations of each component on critical quality attributes such as stability, viscosity, and drug release rate. This allows for the in silico optimization of the ointment's composition before extensive laboratory work mdpi.comschrodinger.com.

Predict Stability: AI models can be trained on stability data under different storage conditions to predict the long-term stability of the multi-component formulation, identifying potential degradation products and their formation rates pharm-int.comdrug-dev.com.

Analyze High-Throughput Screening Data: In the development of new multi-component formulations, AI can process and interpret large datasets generated from high-throughput screening experiments, accelerating the identification of promising formulations.

The application of AI/ML to multi-component systems, while powerful, requires substantial, high-quality data for training the models. The complexity of interactions in systems like this compound ointment necessitates sophisticated algorithms capable of discerning subtle relationships between numerous components.

Development of Novel In Silico Chemical Modeling Techniques for Formulation Design

In silico modeling techniques, which involve computer-based simulations, are becoming indispensable tools for understanding and designing pharmaceutical formulations patheon.compharm-int.commdpi.comdrug-dev.comschrodinger.com. For a multi-component ointment like this compound, these techniques can provide insights at the molecular level:

Molecular Dynamics Simulations: Simulating the behavior of the different molecules (APIs and excipients) within the ointment matrix can help understand their miscibility, solubility, and diffusion properties. This is particularly relevant for predicting the release of the APIs from the semi-solid base. mdpi.comschrodinger.com

Solubility Prediction: Computational models can predict the solubility of each API in the complex mixture of excipients, guiding formulators in selecting appropriate co-solvents or solubility enhancers if needed patheon.compharm-int.comschrodinger.com.

Predicting Rheological Properties: Modeling the interactions between the components can help predict the rheological properties of the ointment, such as viscosity and spreadability, which are crucial for a topical formulation's performance and patient acceptance.

Drug-Excipient Interaction Studies: In silico methods can explore potential binding or reactive interactions between the APIs and excipients, complementing experimental compatibility studies pharm-int.comdrug-dev.com.

Integrating different in silico techniques can provide a more holistic understanding of the multi-component system, reducing the need for extensive experimental work and accelerating the design process. mdpi.com

Emerging Analytical Technologies for Ultra-Trace Chemical Analysis and Real-Time Monitoring

Analyzing multi-component pharmaceutical systems requires sophisticated analytical techniques capable of identifying and quantifying each component, including potential impurities and degradation products, often at very low concentrations ijnrd.orghilarispublisher.commdpi.comresearchgate.netnih.gov. Emerging technologies offer enhanced sensitivity, selectivity, and the potential for real-time monitoring:

High-Resolution Mass Spectrometry (HRMS): Coupled with chromatographic techniques like Liquid Chromatography (LC-HRMS), HRMS provides high accuracy and sensitivity for identifying and quantifying the APIs, excipients, and trace impurities or degradation products in the complex ointment matrix ijnrd.orghilarispublisher.commdpi.comresearchgate.net.

Advanced Chromatography: Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and two-dimensional gas chromatography (GC × GC) offer improved separation power for resolving complex mixtures, essential for analyzing formulations with multiple components and potential related substances researchgate.netnih.gov.

Spectroscopic Methods (e.g., Raman, NIR): Spectroscopic techniques can provide rapid, non-destructive analysis of the formulation, potentially enabling real-time monitoring during manufacturing to ensure content uniformity and identify variations in composition ijnrd.orgresearchgate.net.

Chemometrics: Advanced statistical methods (chemometrics) are crucial for extracting meaningful information from the complex data generated by these analytical techniques, allowing for the identification of patterns and correlations related to formulation quality and stability researchgate.net.

These emerging analytical technologies facilitate a deeper understanding of the chemical composition and stability of multi-component systems, supporting quality control and the investigation of formulation performance.

Sustainable Chemistry Approaches in Pharmaceutical Development

Sustainable chemistry principles are increasingly being integrated into pharmaceutical development to minimize environmental impact companysconnects.comvidyagxp.comrroij.comtechsciresearch.comastrazeneca.com. Applying these principles to multi-component formulations like this compound ointment involves:

Green Solvent Selection: Exploring the use of environmentally friendly solvents or solvent-free approaches in the manufacturing process of the APIs and the final formulation to reduce the reliance on hazardous organic solvents companysconnects.comvidyagxp.comrroij.com.

Reducing Waste: Designing more efficient synthesis routes for the APIs and optimizing the formulation process to minimize waste generation companysconnects.comvidyagxp.comrroij.com.

Use of Renewable Materials: Investigating the possibility of using renewable or biodegradable excipients in the ointment formulation where scientifically appropriate, without compromising quality or performance vidyagxp.com.

Energy Efficiency: Developing manufacturing processes that require less energy, for instance, by using continuous manufacturing techniques vidyagxp.comrroij.com.

Implementing sustainable chemistry approaches throughout the lifecycle of a multi-component pharmaceutical product, from the synthesis of its components to its manufacturing and disposal, is a critical future direction for the industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.